KRM-II-08 -

KRM-II-08

Catalog Number: EVT-1535024
CAS Number:
Molecular Formula: C18H13FN2O
Molecular Weight: 292.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KRM-II-08 is a potent, non-toxic benzodiazepine, which binds to the α5-GABAAR (0.8 µM EC50) enhancing a chloride-anion efflux that induces mitochondrial membrane depolarization and in response, TP53 upregulation and p53, constitutively phosphorylated at S392, cytoplasmic localization. This correlates with pro-apoptotic Bcl-2-associated death promoter protein localization.
Source and Classification

KRM-II-08 has been synthesized and studied primarily in academic research settings, with significant contributions from institutions such as the University of Wisconsin-Milwaukee. It is classified under the broader category of GABA receptor modulators, which are crucial in managing conditions characterized by excessive neuronal excitability, such as epilepsy. The compound's classification as an imidazodiazepine positions it within a group of drugs that often exhibit anxiolytic and anticonvulsant properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRM-II-08 involves several key steps that have been optimized for efficiency and scalability. The initial synthetic route was based on previous methodologies for related compounds but faced challenges related to purification and yield during scale-up processes.

  1. Starting Materials: The synthesis typically begins with readily available alkyl halides and imidazole derivatives.
  2. Key Reactions:
    • Sonogashira Coupling: This step is crucial for forming the carbon-carbon bonds necessary for the compound’s structure.
    • Deprotection Steps: Utilizing fluoride sources like tetrabutylammonium fluoride facilitates the removal of protective groups without compromising the integrity of the final product.
  3. Purification Techniques: Improvements in purification methods, including crystallization instead of traditional chromatography, have been adopted to enhance yields, which can reach up to 85% under optimized conditions.

These refinements have made it feasible to produce KRM-II-08 in kilogram quantities suitable for further pharmacological testing.

Molecular Structure Analysis

Structure and Data

KRM-II-08 features a complex molecular structure characterized by an imidazodiazepine core, which is essential for its biological activity. The specific structural formula includes:

  • Core Structure: A fused imidazodiazepine ring system.
  • Substituents: Variations in substituents at specific positions on the benzodiazepine ring enhance its binding affinity to GABA receptors.

The molecular formula can be represented as C18H18N4OC_{18}H_{18}N_{4}O, indicating a balanced composition that contributes to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

KRM-II-08 undergoes several chemical reactions that are pivotal for its activity:

  1. Binding Interactions: The compound acts as a positive allosteric modulator at GABA receptors, enhancing the inhibitory effects of GABA neurotransmission.
  2. Metabolic Pathways: Initial studies suggest that KRM-II-08 may be metabolized through liver enzymes, leading to various metabolites that could exhibit distinct pharmacological profiles.

The understanding of these reactions is critical for predicting the compound's behavior in biological systems and its potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for KRM-II-08 primarily involves modulation of GABA receptors:

  1. Positive Allosteric Modulation: By binding to sites on GABA receptors, KRM-II-08 enhances receptor sensitivity to GABA, increasing chloride ion influx and resulting in hyperpolarization of neurons.
  2. Neuroprotective Effects: This modulation can lead to reduced neuronal excitability, providing therapeutic effects against seizures and potentially other neurological disorders.

Data from pharmacological studies indicate significant anticonvulsant activity in animal models, supporting its development as a viable therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRM-II-08 exhibits several notable physical and chemical properties:

  • Solubility: It shows varying solubility profiles depending on the solvent used; typically more soluble in organic solvents than in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Preliminary data suggest a melting point range consistent with other imidazodiazepines, indicating solid-state stability.

These properties are essential for formulating effective delivery systems for clinical applications.

Applications

Scientific Uses

KRM-II-08 holds promise for various scientific applications:

  1. Anticonvulsant Research: Its primary application is in the treatment of epilepsy, where it may provide an alternative or adjunct therapy to existing medications.
  2. Neuroscience Studies: Researchers are exploring its potential effects on other neurological conditions such as anxiety disorders or chronic pain syndromes due to its action on GABA receptors.
  3. Drug Development: As part of ongoing studies into new therapies for neurological disorders, KRM-II-08 represents a candidate for further development into clinical trials aimed at evaluating its safety and efficacy.

Properties

Product Name

KRM-II-08

IUPAC Name

7-ethynyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one

Molecular Formula

C18H13FN2O

Molecular Weight

292.31

InChI

InChI=1S/C18H13FN2O/c1-3-12-8-9-16-14(10-12)18(20-11-17(22)21(16)2)13-6-4-5-7-15(13)19/h1,4-10H,11H2,2H3

InChI Key

IRYAGFJMRZLHGE-UHFFFAOYSA-N

SMILES

C#CC1=CC(C(C2=C(C=CC=C2)F)=NCC3=O)=C(N3C)C=C1

Solubility

Soluble in DMSO

Synonyms

KRM-II-08; KRM II-08; KRMII-08

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.